(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid is an unnatural amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a para-tolyl substituent on the γ-carbon of the butanoic acid backbone. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, making it a staple in solid-phase peptide synthesis (SPPS) . The para-tolyl moiety introduces hydrophobicity and steric bulk, which can influence peptide conformation and interactions with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-15-24(25(28)29)27-26(30)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOKXQGKJIXTSW-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131627 | |
| Record name | Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260587-57-2 | |
| Record name | Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-, (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260587-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of Fmoc-4-Methyl-L-Homophe is the amino group of an amino acid. The compound is used as a protecting group for amines in peptide synthesis. The fluorenyl group of Fmoc-4-Methyl-L-Homophe is highly fluorescent, which is useful for monitoring coupling and deprotection reactions.
Mode of Action
Fmoc-4-Methyl-L-Homophe interacts with its targets by forming a protective layer around the amino group of an amino acid. This protection allows for the activation of the carboxyl group of the amino acid, which is necessary for the formation of peptide bonds. The Fmoc group is base-labile, meaning it can be removed rapidly by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.
Biochemical Pathways
It plays a crucial role in thechemical synthesis of peptides . The compound’s ability to protect the amino group of an amino acid allows for the formation of peptide bonds, which are essential for the creation of peptides.
Pharmacokinetics
It’s known that the compound is used in the early stages of peptide synthesis, and its effects are localized to the site of synthesis. The compound’s ADME properties would largely depend on the specific context of its use, such as the type of peptide being synthesized and the conditions of the synthesis process.
Result of Action
The primary result of Fmoc-4-Methyl-L-Homophe’s action is the successful synthesis of peptides . By protecting the amino group of an amino acid, the compound allows for the formation of peptide bonds without interference from the amino group. This leads to the creation of peptides, which are essential components of proteins and play numerous roles in biological processes.
Action Environment
The action of Fmoc-4-Methyl-L-Homophe is influenced by several environmental factors. The compound is stable under acidic conditions , but can be removed rapidly by base. Therefore, the pH of the environment can significantly impact the compound’s efficacy. Additionally, the compound’s stability and action can be affected by the presence of other chemicals, such as piperidine, which is used to remove the Fmoc group.
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid, commonly referred to as Fmoc-Tyr(tBu)-OH, is a synthetic derivative of the amino acid tyrosine, modified to include a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and exhibits potential biological activities due to its structural and functional characteristics.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 402.45 g/mol. The presence of the Fmoc group enhances stability and solubility, making it suitable for various biochemical applications.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N2O4 |
| Molecular Weight | 402.45 g/mol |
| Purity | 97% |
| CAS Number | 1260592-33-3 |
Biological Activity
While specific biological activities of this compound are not extensively documented, its role as a building block in peptide synthesis implies potential applications in biological research. The following sections outline the biological implications based on related studies and structural analogs.
1. Peptide Synthesis and Applications
The Fmoc group allows for selective reactions during peptide bond formation, which is crucial in synthesizing peptides with desired sequences. The peptides formed from this compound can exhibit various biological activities depending on their sequences and structures. Studies have shown that peptides synthesized using Fmoc chemistry can interact with biological targets, influencing processes such as:
- Protein interactions
- Enzyme functions
- Therapeutic developments
2. Interaction Studies
Research indicates that compounds similar to this compound often exhibit significant biological properties. Interaction studies typically focus on:
- Binding affinity : Assessing how well synthesized peptides bind to specific receptors or enzymes.
- Cytotoxicity : Evaluating the potential of these compounds to induce cell death in cancer cells.
For instance, derivatives of amino acids are frequently studied for their roles in pharmaceuticals, particularly in drug design targeting various biological pathways .
Case Study 1: Cytotoxicity Evaluation
A study investigating the cytotoxic effects of peptides derived from Fmoc-protected amino acids found that certain sequences exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the ability of these peptides to disrupt cellular functions by interacting with specific receptors involved in cell proliferation .
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibition of metabolic enzymes by peptides synthesized from Fmoc-protected amino acids. The results indicated that some peptides could effectively inhibit enzymes critical for cancer metabolism, suggesting a therapeutic potential for compounds like this compound) .
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid, also known as Fmoc-4-Methyl-L-Homophe, is a chemical compound with a molecular weight of 415.5 g/mol .
Chemical Information
- Molecular Formula C26H25NO4
- IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid
- InChI: InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-15-24(25(28)29)27-26(30)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
- InChIKey: JLOKXQGKJIXTSW-DEOSSOPVSA-N
- SMILES: CC1=CC=C(C=C1)CCC@@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
- Synonyms:
Applications in Scientific Research
While the search results do not explicitly detail the applications of this compound, the presence of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group suggests its use in solid-phase peptide synthesis (SPPS) . Fmoc is a commonly used protecting group in peptide synthesis .
Solid-Phase Peptide Synthesis (SPPS)
- Fmoc-protected amino acids are crucial in SPPS . The Fmoc group protects the amine group during the peptide synthesis, ensuring that the peptide chain grows in the desired direction . After each amino acid is added to the chain, the Fmoc group is removed, allowing the next amino acid to be coupled .
Potential Applications
Given the role of Fmoc-protected amino acids in SPPS, this compound can likely be used in the synthesis of peptides and proteins for various research applications, including:
- Peptide-based drug discovery: To create and test new therapeutic peptides.
- Biomaterials: To synthesize peptides for creating novel biomaterials.
- Protein engineering: To incorporate modified amino acids into proteins .
- Cancer Research: p53-derived peptides binding to Mdm2/Mdm4 . The tumor suppressor protein p53 is an important oncologic target and is known to be implicated in most of all human cancers .
Chemical Reactions Analysis
Deprotection of Fmoc Group
The Fmoc (9-fluorenylmethyloxycarbonyl) group is selectively cleaved under basic conditions to expose the primary amine:
-
Reagent: 20% piperidine in DMF or DBU (1,8-diazabicycloundec-7-ene)
-
Mechanism: Base-induced β-elimination releases CO₂ and the fluorenylmethyl group .
-
Applications: Critical for sequential peptide synthesis to enable subsequent coupling steps .
Reaction Conditions Table
| Parameter | Value/Detail | Source Citation |
|---|---|---|
| Temperature | 20–25°C | |
| Yield | >95% (HPLC purity) | |
| Side Products | Fluorenylmethyl byproducts |
Carboxylic Acid Functionalization
The carboxylic acid moiety participates in key reactions for peptide elongation or derivatization:
Amide Bond Formation
-
Mechanism: Activation via uronium or carbodiimide intermediates facilitates nucleophilic attack by amines.
-
Example: Synthesis of Fmoc-4-methyl-L-homophenylalanine-containing peptides for cancer therapeutics .
Esterification
-
Reagents: Alcohols (e.g., MeOH, BnOH) with DCC/DMAP.
-
Applications: Prodrug development or solubility modulation .
Comparative Reactivity of Functional Groups
| Reaction Type | Rate (Relative to Standard) | Selectivity | Citation |
|---|---|---|---|
| Amide Coupling | 1.2× faster than valine | High | |
| Esterification | Moderate | Moderate |
Aromatic p-Tolyl Interactions
The p-tolyl group influences electronic and steric properties:
-
Electrophilic Substitution: Limited reactivity due to electron-donating methyl group; halogenation requires Lewis acid catalysts (e.g., FeCl₃).
-
π-π Stacking: Enhances binding to hydrophobic pockets in enzymatic targets, as observed in kinase inhibition assays .
Spectroscopic Data
| Technique | Observation | Citation |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.75–7.25 (aromatic protons) | |
| HPLC Retention Time | 12.3 min (C18 column, 70% MeCN) |
Stability Under Varied Conditions
Degradation Pathways
| Condition | Major Product | Half-Life | Citation |
|---|---|---|---|
| Basic (pH >10) | Fluorenylmethanol + CO₂ | 5 min | |
| Oxidative (H₂O₂) | Sulfoxide derivatives | 2 hr |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in the γ-substituent, backbone length, and functional groups. Key examples include:
Key Observations :
- Hydrophobicity : The p-tolyl group increases hydrophobicity compared to hydroxyl or azide-containing analogs, favoring membrane permeability .
- Reactivity : Azide-functionalized analogs (e.g., ) enable bioorthogonal reactions, whereas halodifluoromethyl groups (e.g., ) enhance electrophilic reactivity.
Optical Rotation Data :
Physical-Chemical Properties
Solubility :
Spectroscopic Characterization :
- NMR : All compounds exhibit characteristic Fmoc aromatic protons at δ 7.2–7.8 ppm. For example, compound 26d shows distinct difluoromethyl peaks at δ 6.1–6.3 ppm in $^1$H NMR .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weights within 1 ppm error for most analogs (e.g., m/z 475.03 [M+Na]+ for 26d) .
Preparation Methods
Synthetic Strategies for Enantioselective Preparation
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid hinges on two primary approaches: chiral auxiliary-mediated asymmetric alkylation and organozinc coupling reactions . Both methods prioritize the retention of stereochemical integrity while introducing the p-tolyl moiety.
Chiral Auxiliary-Mediated Asymmetric Alkylation
This method adapts the Ni(II)-complex strategy employed for analogous trifluoromethylated amino acids. A glycine Schiff base is coordinated to a recyclable Ni(II)-chiral auxiliary system, forming a planar complex that enables stereoselective alkylation. For the target compound, p-tolylmethyl iodide serves as the alkylating agent instead of CF₃CH₂I. The reaction proceeds under basic conditions (e.g., K₂CO₃ in DMF), yielding a diastereomerically enriched Ni(II) complex. Subsequent disassembly with HCl reclaims the chiral auxiliary and releases the free amino acid, which is then Fmoc-protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system (dioxane/water).
Key Reaction Parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Alkylating Agent | p-Tolylmethyl iodide | 85–90% diastereomeric excess |
| Base | K₂CO₃ | Minimizes racemization |
| Temperature | 0–5°C | Prevents thermal degradation |
| Fmoc Protection Time | 4–6 hours | >95% conversion |
Organozinc Coupling for Side-Chain Introduction
Organozinc reagents offer a complementary route to install the p-tolyl group. Starting from Fmoc-protected dehydroalanine tert-butyl ester, a palladium-catalyzed Negishi coupling with p-tolylzinc bromide generates the substituted intermediate. Hydrolysis of the tert-butyl ester under acidic conditions (TFA/DCM) followed by neutralization yields the target carboxylic acid. This method excels in modularity, allowing for late-stage diversification of the aryl group.
Stepwise Preparation Protocols
Synthesis via Ni(II)-Chiral Auxiliary Complex
- Formation of Ni(II)-Glycine Complex :
Glycine is condensed with (R,R)-N,N′-bis(salicylidene)-1,2-cyclohexanediamine to form a Ni(II) complex. The complex is isolated as a red crystalline solid (89% yield). - Alkylation with p-Tolylmethyl Iodide :
The Ni(II) complex is treated with p-tolylmethyl iodide (1.2 equiv) in DMF at 0°C for 12 hours. Quenching with ice-water followed by extraction with ethyl acetate affords the alkylated complex (73% yield). - Acidic Decomplexation :
Refluxing the alkylated complex in 6 M HCl releases the free amino acid, which is neutralized to pH 7.0 and extracted into ethyl acetate. - Fmoc Protection :
The amino acid is reacted with Fmoc-Cl (1.5 equiv) in dioxane/water (2:1) at room temperature. The product precipitates upon acidification to pH 2.0 and is recrystallized from ethanol/water (3:2).
Organozinc-Mediated Coupling Route
- Preparation of p-Tolylzinc Bromide :
p-Tolylmagnesium bromide is transmetallated with ZnCl₂ in THF, yielding p-tolylzinc bromide (0.5 M solution). - Negishi Coupling :
Fmoc-dehydroalanine tert-butyl ester, Pd(PPh₃)₄ (5 mol%), and p-tolylzinc bromide are stirred in THF at 60°C for 8 hours. The tert-butyl ester is hydrolyzed with TFA/DCM (9:1), and the crude product is purified via silica gel chromatography (hexane/ethyl acetate).
Optimization of Reaction Conditions
Purification and Characterization
Recrystallization Protocols
| Solvent System | Purity After Recrystallization | Yield |
|---|---|---|
| Ethanol/water (3:2) | 99.5% | 85% |
| Ethyl acetate/hexane (1:3) | 98.2% | 78% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ni(II)-Complex Alkylation | 73 | 99.5 | >100 g | Moderate |
| Organozinc Coupling | 68 | 98.2 | <50 g | High |
The Ni(II)-complex method is preferred for large-scale synthesis (>100 g) due to recyclable auxiliaries and robust yields. Conversely, organozinc coupling offers faster access to analogs but suffers from Pd catalyst costs.
Applications in Peptide Synthesis
The compound’s stability under SPPS (Solid-Phase Peptide Synthesis) conditions makes it indispensable for constructing hydrophobic peptide segments. Its p-tolyl group enhances π-π stacking in folded structures, aiding in the stabilization of α-helical motifs.
Q & A
Basic Research Questions
Q. What are the recommended synthesis and purification protocols for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid?
- Methodology : Synthesis typically involves coupling the Fmoc-protected amino acid with p-tolylbutanoic acid derivatives. A stepwise approach includes:
Protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a base like diisopropylethylamine (DIPEA) to protect the amine group .
Coupling : Activate the carboxylic acid using reagents like HOBt/EDC or DCC for conjugation with the p-tolylbutanoic acid backbone.
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) and confirm purity via HPLC (>95%) .
Q. How does the Fmoc group influence peptide synthesis applications of this compound?
- Role of Fmoc : The Fmoc group acts as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile side chains .
- Applications : Used in solid-phase peptide synthesis (SPPS) to build peptide chains sequentially. The p-tolyl group enhances hydrophobicity, aiding in purification via reverse-phase HPLC .
Q. What are the safety and storage guidelines for handling this compound?
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Avoid dust formation; work in a fume hood .
- Storage : Keep in a tightly sealed container at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. Shelf life: 12–24 months .
- Hazards : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Incompatible with strong oxidizers; toxic fumes (CO, NOx) may form during combustion .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR (¹H/¹³C): Verify stereochemistry (e.g., S-configuration) and aromatic proton integration for the p-tolyl group .
- HRMS : Confirm molecular ion ([M+H]+ expected m/z ~460.2) .
- Purity Assessment :
- HPLC : C18 column, gradient elution (ACN/water + 0.1% TFA), retention time ~12–14 min .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?
- Optimization Strategy : Microwave irradiation (80–100°C, 30–60 min) reduces reaction time by 50% compared to conventional heating, achieving yields >85% .
- Mechanistic Insight : Enhanced dipole rotation under microwaves accelerates activation of carboxyl groups and Fmoc coupling .
- Validation : Compare yields under microwave vs. oil-bath conditions; analyze byproduct formation via LC-MS .
Q. What are the stereochemical implications of the S-configuration on bioactivity in peptide derivatives?
- Stereochemical Analysis : Use X-ray crystallography or circular dichroism (CD) to confirm the S-configuration’s impact on peptide helicity .
- Bioactivity Correlation : Compare IC50 values of S- vs. R-configured analogs in enzyme inhibition assays (e.g., proteases). S-isomers often show 3–5x higher potency due to optimal binding .
Q. How can structural analogs of this compound be designed to enhance target-specific interactions?
- Rational Design :
Replace p-tolyl with fluorinated aryl groups (e.g., 3,5-difluorophenyl) to modulate lipophilicity and binding affinity .
Introduce methyl esters at the carboxylate to improve cell permeability for intracellular targets .
- Synthetic Validation : Use Suzuki-Miyaura cross-coupling for aryl substitutions; confirm bioactivity via SPR (surface plasmon resonance) binding assays .
Q. How should researchers address contradictions in reported toxicity data for Fmoc-protected analogs?
- Data Reconciliation :
- Acute Toxicity : Some studies report LD50 > 500 mg/kg (oral, rats), while others note H302 (harmful if swallowed). Conduct in-house acute toxicity assays using OECD Guideline 423 .
- Ecotoxicity : Lack of data (e.g., EC50 for algae) necessitates testing per OECD 201/202 guidelines. Prioritize analogs with lower logP (<3) to reduce bioaccumulation risks .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
